

A Comprehensive Technical Guide to the Solubility of 4'-Aminopropiophenone in Organic Solvents

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Compound of Interest

Compound Name: 4'-Aminopropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the solubility characteristics of **4'-Aminopropiophenone** (CAS No. 70-69-9), a key intermediate in various chemical syntheses and an active compound in certain vertebrate pest control agents. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Focus: Solubility Profile

4'-Aminopropiophenone, a yellow crystalline solid, exhibits a range of solubilities in common organic solvents, governed by its molecular structure which features both a polar amino group and a moderately polar propiophenone moiety attached to an aromatic ring. Understanding its solubility is critical for its application in synthesis, formulation, and delivery.

Quantitative Solubility Data

While extensive quantitative data across a wide range of organic solvents and temperatures is not readily available in published literature, the following table summarizes the known solubility information.

Solvent	Chemical Class	Temperature (°C)	Solubility	Citation(s)
Water	Protic	37.5	352 mg/L	[1][2][3]
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	Not Specified	Soluble	[4][5][6]
Alcohol (General)	Protic, Polar	Not Specified	Soluble	[4][5][6]
Ethanol	Protic, Polar	Not Specified	Slightly Soluble	[2][4]
Acetone	Aprotic, Polar	Not Specified	Good Solubility (Qualitative)	[2][4]
Diethyl Ether	Ether	Not Specified	Insoluble	[2][4]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors found in the cited literature and lack specific quantitative values. The hydrochloride salt of **4'-aminopropiophenone** is reported to be freely soluble in water[5].

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like **4'-Aminopropiophenone** in an organic solvent can be achieved through several established experimental methods. The choice of method often depends on the required precision, the amount of substance available, and the properties of the solute and solvent. Below are detailed methodologies for commonly employed techniques.

Gravimetric Method (Shake-Flask)

This is a classical and highly reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

- Preparation of Saturated Solution:
 - An excess amount of 4'-Aminopropiophenone is added to a sealed vial or flask containing the organic solvent of interest.
 - The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
- Phase Separation:
 - Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.
 - A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to prevent the transfer of any solid particles.
- Solvent Evaporation and Mass Determination:
 - A known volume of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
 - The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
 - The container with the solid residue is then carefully dried to a constant weight in a desiccator.
 - The final weight of the container with the dried solute is recorded.
- Calculation:
 - The solubility (S) is calculated using the following formula: $S \text{ (g/L)} = (\text{Mass of solute (g)}) / (\text{Volume of aliquot (L)})$

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and is particularly useful for determining the solubility of sparingly soluble compounds.

Principle: A saturated solution is prepared, and its absorbance is measured at a specific wavelength. The concentration is then determined using a pre-established calibration curve (Beer-Lambert Law).

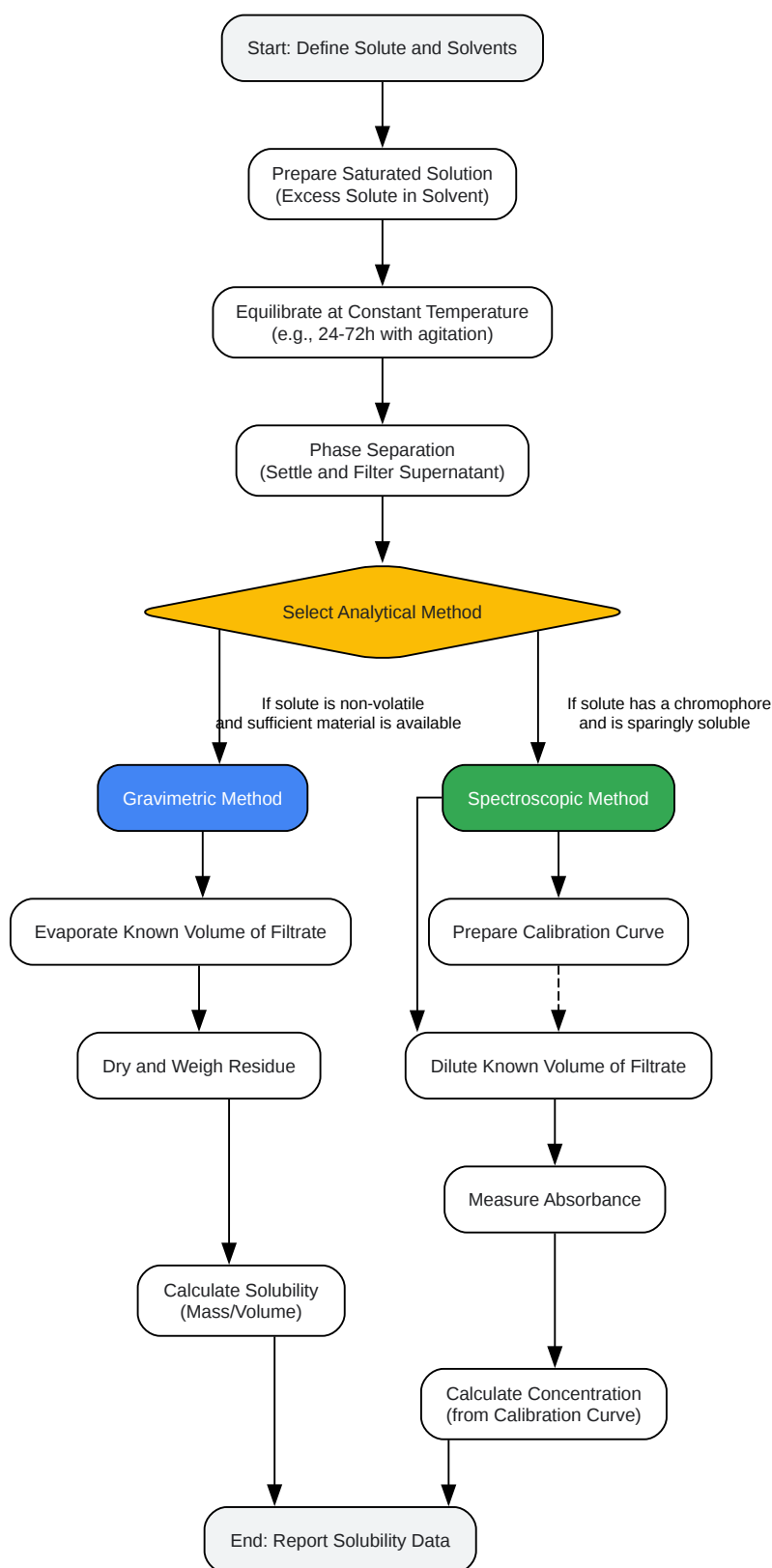
Detailed Methodology:

- Preparation of Calibration Curve:
 - A series of standard solutions of **4'-Aminopropiophenone** of known concentrations are prepared in the solvent of interest.
 - The UV/Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}) for **4'-Aminopropiophenone**.
 - A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.
- Preparation and Analysis of Saturated Solution:
 - A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
 - A clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - The absorbance of the diluted solution is measured at the λ_{max} .
- Calculation:
 - The concentration of the diluted solution is calculated using the linear regression equation from the calibration curve.

- The original concentration of the saturated solution (the solubility) is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the solubility of a solid organic compound.



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Figure 1: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of **4'-Aminopropiophenone** based on currently available data. Further experimental work is required to establish a comprehensive quantitative solubility profile across a wider range of organic solvents and temperatures, which would be invaluable for its application in drug development and chemical synthesis.

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